Acide 3-(3-bromo-4-fluorophényl)propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

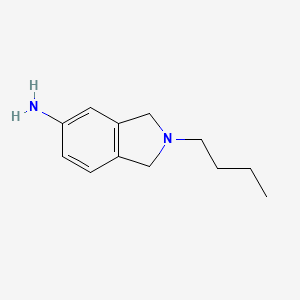

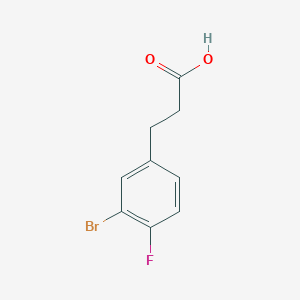

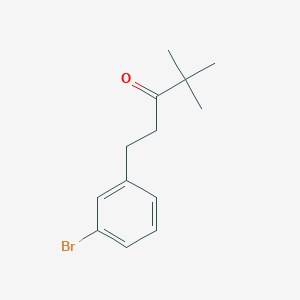

“3-(3-Bromo-4-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8BrFO2 . It is also known as "Propanoic acid, 3-bromo-" .

Synthesis Analysis

The synthesis of “3-(3-Bromo-4-fluorophenyl)propanoic acid” involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20℃ for 0.5 hours, followed by the addition of aluminum (III) chloride in dichloromethane for 1.5 hours under reflux .Molecular Structure Analysis

The molecular structure of “3-(3-Bromo-4-fluorophenyl)propanoic acid” consists of a propanoic acid group attached to a phenyl ring, which is substituted with bromo and fluoro groups .Physical and Chemical Properties Analysis

“3-(3-Bromo-4-fluorophenyl)propanoic acid” has a molecular weight of 247.06 g/mol . It has a high gastrointestinal absorption and is BBB permeant . It is soluble with a solubility of 0.21 mg/ml .Applications De Recherche Scientifique

Chimie Médicinale

Acide 3-(3-bromo-4-fluorophényl)propanoïque: est un composé présentant des applications potentielles en chimie médicinale en raison de ses caractéristiques structurelles qui permettent une absorption gastro-intestinale élevée et une perméabilité de la barrière hémato-encéphalique . C'est un inhibiteur du CYP1A2, ce qui suggère qu'il pourrait influencer le métabolisme des médicaments métabolisés par cette enzyme, conduisant potentiellement à de nouvelles interactions médicamenteuses ou stratégies thérapeutiques .

Agriculture

En agriculture, ce composé pourrait être étudié pour son rôle dans la biochimie végétale, éventuellement comme régulateur de croissance ou comme composé pouvant affecter la façon dont les plantes réagissent au stress . Ses propriétés physico-chimiques suggèrent qu'il pourrait interagir avec des récepteurs ou des enzymes spécifiques dans les plantes.

Science des Matériaux

La structure moléculaire du composé indique une utilité potentielle en science des matériaux. Par exemple, il pourrait être utilisé dans la synthèse de nouveaux composés organiques présentant des propriétés optiques ou électroniques spécifiques, qui sont précieuses pour créer de nouveaux matériaux pour l'électronique ou la photonique .

Science de l'Environnement

Compte tenu de ses caractéristiques physico-chimiques, l'this compound pourrait être utilisé dans la recherche en science de l'environnement pour étudier la dégradation de composés similaires dans l'environnement ou leur interaction avec les polluants environnementaux .

Biochimie

En biochimie, le composé pourrait être utilisé comme un bloc de construction pour synthétiser des molécules plus complexes. Il pourrait également servir de réactif dans des études enzymatiques, compte tenu de son potentiel à interagir avec les enzymes en raison de ses propriétés inhibitrices .

Pharmacologie

Pharmacologiquement, l'this compound pourrait être étudié pour ses propriétés médicamenteuses. Sa capacité à traverser la barrière hémato-encéphalique et son profil de solubilité en font un candidat pour le développement de médicaments actifs sur le système nerveux central .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-(3-Bromo-4-fluorophenyl)propanoic acid are currently unknown

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to explain its mode of action

Biochemical Pathways

Similarly, without knowledge of the compound’s primary targets, it’s difficult to summarize the biochemical pathways it affects . Once the targets are identified, it will be possible to understand which pathways are affected and their downstream effects.

Pharmacokinetics

For example, it has a high gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . These properties suggest that the compound could be well-absorbed and distributed in the body, including the brain. Its lipophilicity (Log Po/w) is between 1.89 and 3.11 , which could influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of 3-(3-Bromo-4-fluorophenyl)propanoic acid’s action are currently unknown

Propriétés

IUPAC Name |

3-(3-bromo-4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNHUWREKCWLMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)

carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)